2-(Azetidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
2-(Azetidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a white to yellow solid that is often used in various scientific research applications. This compound is known for its unique structure, which includes a pyridine ring and an azetidine moiety, making it an interesting subject for chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with azetidine. One common method includes the use of pyridine-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Azetidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)pyridine dihydrochloride
- 2-(Azetidin-3-yloxy)pyrazine dihydrochloride
- Aziridines and azetidines derivatives
Uniqueness
2-(Azetidin-3-yloxy)pyridine dihydrochloride is unique due to its specific combination of a pyridine ring and an azetidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXUNAKHBCYXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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